N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
CAS No.: 1797718-69-4
Cat. No.: VC7065358
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797718-69-4 |
---|---|
Molecular Formula | C15H20N4O2S |
Molecular Weight | 320.41 |
IUPAC Name | N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide |
Standard InChI | InChI=1S/C15H20N4O2S/c1-12-9-15(19(2)3)18-14(17-12)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 |
Standard InChI Key | FLCZAUAGHHQGMO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N(C)C |
Introduction
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a synthetic organic compound featuring a pyrimidine core with functional groups that confer potential biological and pharmacological activities. This compound belongs to the class of sulfonamides, which are widely studied for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.
Molecular Formula:
C14H18N4O2S
Synthesis Pathway
The synthesis of this compound involves:
-
Formation of the pyrimidine core: Typically achieved through cyclocondensation reactions involving precursors such as β-diketones and guanidine derivatives.
-
Substitution at specific positions: The dimethylamino group and methyl substituent are introduced during or after pyrimidine synthesis using nucleophilic substitution or alkylation reactions.
-
Attachment of the sulfonamide moiety: This step involves sulfonation reactions using phenylmethanesulfonyl chloride under basic conditions.
Biological Significance
Sulfonamide derivatives like this compound are known for their ability to bind to biological targets, including enzymes and receptors. The presence of a dimethylamino group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Applications:
-
Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
-
Anticancer Potential: Pyrimidine derivatives are studied for their role in disrupting DNA synthesis in rapidly dividing cells.
-
Enzyme Inhibition: The sulfonamide group can mimic natural substrates, making it a candidate for kinase or protease inhibition.
Analytical Characterization
The compound can be characterized using standard spectroscopic and analytical techniques:
-
NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR provide insights into the chemical environment of functional groups.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Identifies key functional groups such as sulfonamide (-SO₂NH-) and amino groups (-NH₂).
Comparative Analysis with Related Compounds
To understand its uniqueness, it is useful to compare this compound with similar pyrimidine-sulfonamide derivatives:
Compound Name | Key Difference | Potential Activity |
---|---|---|
N-(4-(dimethylamino)pyrimidin-2-yl)sulfonamide | Lacks methyl group at position 6 | Antimicrobial |
N-(6-methylpyrimidin-2-yl)methanesulfonamide | No dimethylamino group at position 4 | Weaker bioavailability |
Future Directions
Further studies are needed to:
-
Assess its pharmacological efficacy through in vitro and in vivo experiments.
-
Optimize its structure for enhanced receptor binding affinity.
-
Explore its potential as a lead compound in drug discovery programs targeting cancer or infectious diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume